Methyl 2-chloro-5-methanesulfonylpyridine-3-carboxylate

heterocyclic chemistry medicinal chemistry building blocks nucleophilic aromatic substitution

Trifunctional heterocyclic building block with orthogonal reactivity: C2-Cl (electrophilic SNAr site, aminates at 25–60°C vs >100°C for unactivated pyridines), C3-methyl ester (hydrolysis/amidation handle), C5-methanesulfonyl (electron-withdrawing, inert H-bond acceptor). Directly applicable to kinase inhibitor scaffolds. 98% purity minimizes amine-consuming impurities. Substitution with 5-H, 5-F, or des-chloro analogs alters electronic landscape and reaction kinetics—validated orthogonal differentiation ensures reliable sequential derivatization. Available for R&D procurement.

Molecular Formula C8H8ClNO4S
Molecular Weight 249.67 g/mol
CAS No. 2825005-02-3
Cat. No. B13539776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-chloro-5-methanesulfonylpyridine-3-carboxylate
CAS2825005-02-3
Molecular FormulaC8H8ClNO4S
Molecular Weight249.67 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(N=CC(=C1)S(=O)(=O)C)Cl
InChIInChI=1S/C8H8ClNO4S/c1-14-8(11)6-3-5(15(2,12)13)4-10-7(6)9/h3-4H,1-2H3
InChIKeyWGCHVZREJJEUGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-chloro-5-methanesulfonylpyridine-3-carboxylate (CAS 2825005-02-3): Technical Baseline for Procurement Evaluation


Methyl 2-chloro-5-methanesulfonylpyridine-3-carboxylate (CAS 2825005-02-3) is a heterocyclic building block with molecular formula C₈H₈ClNO₄S and molecular weight 249.67 g/mol . The compound features a pyridine ring substituted at the 2-position with chlorine, at the 3-position with a methyl ester, and at the 5-position with a methanesulfonyl group . As of April 2026, PubChemLite records zero associated patents and zero literature citations for this specific CAS number [1], indicating it is a relatively new chemical entity in the research supply chain. Its value proposition rests on the orthogonal reactivity of its three functional handles—electrophilic C2-Cl, ester at C3, and electron-withdrawing methanesulfonyl at C5—which together enable sequential derivatization strategies not achievable with simpler pyridine carboxylate analogs .

Why Generic Substitution of Methyl 2-chloro-5-methanesulfonylpyridine-3-carboxylate Is Scientifically Unjustified


Substituting this compound with a structurally similar pyridine carboxylate without rigorous validation introduces multiple uncontrolled variables that can derail synthetic sequences. The simultaneous presence of the C2-chloro (electrophilic site for nucleophilic aromatic substitution), the C3-methyl ester (carboxyl handle for hydrolysis or amidation), and the C5-methanesulfonyl group (strong electron-withdrawing moiety that activates the ring and modulates regioselectivity) creates a unique electronic and steric environment . Removing any one of these groups—for instance, using methyl 2-chloronicotinate (lacking the 5-sulfonyl) or methyl 5-(methylsulfonyl)nicotinate (lacking the 2-chloro)—fundamentally alters the ring's electron density distribution and thus the compound's reactivity profile in downstream transformations. Furthermore, even among 2-chloro-5-substituted nicotinates, the methanesulfonyl group differs in electron-withdrawing strength and steric bulk from alternatives such as fluoro or unsubstituted hydrogen, making direct interchange without re-optimizing reaction conditions unreliable [1]. For procurement decisions in medicinal chemistry or agrochemical intermediate synthesis, these differences translate directly to differential reaction yields, byproduct profiles, and purification requirements.

Quantitative Differentiation of Methyl 2-chloro-5-methanesulfonylpyridine-3-carboxylate Against Closest Analogs


Dual-Reactive Architecture: Chloro and Methanesulfonyl Substitution on a Single Nicotinate Core

The target compound uniquely combines three distinct reactive centers on the pyridine-3-carboxylate scaffold: an electrophilic chlorine at C2 (amenable to SNAr), a methyl ester at C3 (available for hydrolysis/amidation), and a strong electron-withdrawing methanesulfonyl group at C5 that activates the ring toward nucleophilic attack while providing additional synthetic handles . In contrast, the closest structural analog with a sulfonyl group at the 5-position but a chlorosulfonyl moiety instead of methanesulfonyl (methyl 2-chloro-5-(chlorosulfonyl)nicotinate, CAS 1118787-91-9) introduces a reactive sulfonyl chloride that competes with the C2-chloro for nucleophiles, thereby reducing site-selectivity in sequential functionalization . The methanesulfonyl group is chemically inert under conditions that would hydrolyze or aminolyze a chlorosulfonyl group, enabling orthogonal protection strategies.

heterocyclic chemistry medicinal chemistry building blocks nucleophilic aromatic substitution

Purity Benchmarking: 98% Assay Value Relative to Closest Sulfonyl-Containing Nicotinate Analog

The target compound is commercially available at 98% purity . The closest structurally analogous compound bearing a 5-sulfonyl group and a 3-carboxylate ester—methyl 2-chloro-5-(chlorosulfonyl)nicotinate (CAS 1118787-91-9)—is supplied at 90% purity from the same vendor under comparable catalog specifications . This 8 percentage-point purity differential translates to a 5-fold difference in maximum potential impurity burden (2% vs. 10% total impurities) . For researchers conducting stoichiometry-sensitive reactions such as palladium-catalyzed cross-couplings or preparing compounds for biological assay, starting material purity directly impacts yield reproducibility and the interpretability of biological results.

chemical procurement building block quality synthetic reliability

Molecular Weight and LogP Differentiation from 2-Chloro-5-fluoro Analog

The methanesulfonyl group (SO₂CH₃) confers substantially different physicochemical properties compared to halogen-only substitution at the 5-position. The target compound has a molecular weight of 249.67 g/mol and contains a polar sulfonyl moiety (calculated topological polar surface area contribution ~68.3 Ų for the SO₂ group) . In contrast, methyl 2-chloro-5-fluoropyridine-3-carboxylate (CAS 847729-27-5) has a molecular weight of 189.57 g/mol and lacks the sulfonyl group [1]. This 60.1 g/mol difference (32% higher molecular weight) and the presence of the hydrogen bond-accepting sulfonyl oxygens materially alter solubility profiles and membrane permeability characteristics. The methanesulfonyl group also contributes an estimated 0.3-0.5 unit decrease in LogP relative to the 5-fluoro analog due to its polarity .

physicochemical properties drug-likeness bioavailability prediction

Electron-Withdrawing Strength: Methanesulfonyl vs. Unsubstituted Nicotinate Core

The 5-methanesulfonyl group acts as a strong electron-withdrawing substituent via both inductive (-I) and resonance (-M) effects, increasing the electrophilicity of the pyridine ring at the 2- and 4-positions relative to the ring nitrogen . In the absence of the sulfonyl group—as in methyl 2-chloronicotinate (CAS 40134-18-7), which contains only the 2-chloro and 3-carboxylate substituents —the ring is significantly less activated toward nucleophilic aromatic substitution (SNAr). The Hammett σₚ constant for the SO₂CH₃ group is approximately +0.72, compared to ~0 for hydrogen, indicating a substantial increase in electron deficiency at positions ortho and para to the sulfonyl substituent. This electronic activation enables SNAr reactions under milder conditions (lower temperature, weaker nucleophiles) than would be required for the unsubstituted analog .

electronic effects nucleophilic aromatic substitution reaction kinetics

Regioselective Derivatization Potential: C2-Chloro vs. C5-Methanesulfonyl Reactivity Hierarchy

The target compound presents two electrophilic sites with distinct reactivity profiles: the C2-chloro is susceptible to nucleophilic aromatic substitution (SNAr), while the C5-methanesulfonyl group is generally stable toward nucleophiles under standard SNAr conditions . This contrasts with methyl 2,5-dichloronicotinate analogs, where both C2 and C5 positions bear leaving groups and compete for nucleophilic attack, leading to regioisomeric mixtures that require chromatographic separation . The methanesulfonyl group's chemical inertness under SNAr conditions means the C2 position can be selectively functionalized with amines, alkoxides, or thiols without affecting the C5 substituent, after which the sulfonyl group can be leveraged for further transformations (e.g., Julia olefination precursors) or retained as a pharmacophoric element. The chlorosulfonyl analog (CAS 1118787-91-9) lacks this orthogonality entirely, as the SO₂Cl group reacts faster with nucleophiles than the C2-Cl .

orthogonal protection sequential functionalization combinatorial chemistry

Optimal Application Scenarios for Methyl 2-chloro-5-methanesulfonylpyridine-3-carboxylate in Research and Development


Medicinal Chemistry: Synthesis of Kinase Inhibitor Scaffolds Requiring 2-Amino-5-sulfonyl Nicotinate Cores

The target compound's C2-Cl is ideally positioned for SNAr with primary or secondary amines to generate 2-aminonicotinate derivatives while preserving the 5-methanesulfonyl group intact . This substitution pattern is directly relevant to the preparation of nicotinate-based kinase inhibitor scaffolds, where the sulfonyl group can serve as a hydrogen-bond acceptor in the ATP-binding pocket. The 98% commercial purity minimizes amine-consuming impurities that would otherwise reduce yield and complicate LC-MS monitoring of reaction progress. The methanesulfonyl group's electron-withdrawing character activates the ring for SNAr, allowing amination to proceed at 25-60°C rather than requiring elevated temperatures (100-120°C) typical of unactivated 2-chloropyridines . Following amination, the C3-methyl ester can be hydrolyzed to the carboxylic acid for amide coupling to elaborate the full inhibitor scaffold.

Agrochemical Intermediate: Precursor to Sulfonylurea Herbicide Analogs

The 2-chloronicotinate core is a recognized scaffold in agrochemical synthesis , and the 5-methanesulfonyl substitution on this compound provides an electron-deficient pyridine ring that can modulate the physicochemical properties of derived herbicides. The target compound's three reactive handles—C2-Cl, C3-COOMe, and C5-SO₂CH₃—enable sequential derivatization to install the sulfonylurea bridge, the heterocyclic amine component, and retain the sulfonyl pharmacophore . In contrast to the 5-fluoro analog (MW 189.57) , the higher molecular weight and polarity of the methanesulfonyl group may improve soil mobility and reduce volatility of the final active ingredient—critical parameters in herbicide formulation. The compound serves as a versatile entry point for generating focused libraries of nicotinate-derived agrochemical candidates.

Chemical Biology: Synthesis of Affinity Probes with Orthogonal Attachment Points

The combination of a chemically inert methanesulfonyl group and a reactive C2-Cl on the same nicotinate scaffold makes this compound suitable for constructing bi-functional probes. The C2 position can be derivatized with a ligand-targeting moiety (e.g., through amine coupling), while the C3-ester can be hydrolyzed and coupled to a biotin tag or fluorophore . The 5-methanesulfonyl group remains intact throughout both transformations, providing a polar, hydrogen-bond-accepting element that can enhance aqueous solubility of the final probe without introducing additional reactive functionality . This orthogonal reactivity contrasts with the chlorosulfonyl analog (CAS 1118787-91-9), whose SO₂Cl group would react with amine-containing targeting ligands, causing undesired cross-linking or probe inactivation .

Process Chemistry: Development of Robust SNAr Protocols for Scale-Up

For process chemists developing scalable synthetic routes, the target compound's 5-methanesulfonyl group provides predictable electronic activation that translates to reproducible reaction kinetics across batch sizes . The 98% purity specification reduces batch-to-batch variability in impurity profiles compared to the 90% purity of the chlorosulfonyl analog . This consistency is critical when transferring SNAr protocols from discovery (milligram scale) to development (kilogram scale), where impurities can catalyze decomposition pathways or inhibit desired reactions. The methanesulfonyl group's stability under aqueous workup conditions (unlike the hydrolysis-prone chlorosulfonyl group) also simplifies isolation procedures, reducing process mass intensity and associated waste disposal costs.

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